molecular formula C8H11N<br>(CH3)2C6H3NH2<br>C8H11N<br>C6H5N(CH3)2<br>C8H11N B042412 N,N-dimethylaniline CAS No. 121-69-7

N,N-dimethylaniline

Cat. No. B042412
CAS RN: 121-69-7
M. Wt: 121.18 g/mol
InChI Key: JLTDJTHDQAWBAV-UHFFFAOYSA-N
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Patent
US05593985

Procedure details

A mixture of 1.00 g (5.00 mmol) of (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid, 0.76 g (5.00 mmol) of 1-hydroxy-1H-benzotriazole hydrate, 1.14 g (5.50 mmol) of dicyclohexylcarbodiimide and 20 ml of N,N-dimethylformamide was stirred at room temperature for 2 hours. The obtained white solid was filtered and the filtrate was cooled to 0° C. The filtrate was added to mixed solution of 2.5 g (5.00 mmol) of 7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid obtained in Preparation Example 24, 10 ml of N,N-dimethylformamide and 1.6 ml (12.70 mmol) of N,N-dimethylaniline. The mixture was stored at room temperature overnight and the precipitate was removed therefrom. The residue was dropped into 500 ml of diethylether with stirring. The precipitate was filtered, triturated with 100 ml of acetone and filtered again. The crude product thus obtained was dissolved in 100 ml of water and insoluble material was discarded by filtration. The resultant was freeze-dried to obtain 1.0 g of the same compound as obtained in Method a (yield: 37%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.76 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
N[C:2]1SC=C(/C(=N/OC)/C(O)=O)N=1.O.ON1C2C=CC=CC=2N=N1.C1(N=[C:32]=[N:33][CH:34]2[CH2:39][CH2:38][CH2:37][CH2:36][CH2:35]2)CCCCC1>CN(C)C=O>[CH3:2][N:33]([CH3:32])[C:34]1[CH:35]=[CH:36][CH:37]=[CH:38][CH:39]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1SC=C(N1)/C(/C(=O)O)=N/OC
Name
Quantity
0.76 g
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
1.14 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
7-amino-3-(2,3-cyclopenteno-4-carbamoyl-1-pyridinium)methyl-3-cephem-4-carboxylate hydroiodic acid
Quantity
2.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The obtained white solid was filtered
TEMPERATURE
Type
TEMPERATURE
Details
the filtrate was cooled to 0° C
ADDITION
Type
ADDITION
Details
The filtrate was added

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN(C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12.7 mmol
AMOUNT: VOLUME 1.6 mL
YIELD: CALCULATEDPERCENTYIELD 254%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.